

Spectroscopic Comparison of Butenyltrimethylsilane Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: **3-Butenyltrimethylsilane**

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A detailed analysis of the spectroscopic signatures of butenyltrimethylsilane isomers is crucial for their unambiguous identification and characterization in complex chemical matrices. This guide provides a comparative overview of the ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the primary isomers of butenyltrimethylsilane, offering a valuable resource for researchers in synthetic chemistry, materials science, and drug development.

The butenyltrimethylsilane isomers, including (E)-but-1-enyltrimethylsilane, (Z)-but-1-enyltrimethylsilane, but-2-enyltrimethylsilane (crotyltrimethylsilane), and but-3-enyltrimethylsilane (allyltrimethylsilane), share the same molecular formula but differ in the position of the carbon-carbon double bond and the stereochemistry around it. These structural nuances lead to distinct spectroscopic properties that can be leveraged for their differentiation.

Isomeric Structures and Spectroscopic Analysis

The isomeric forms of butenyltrimethylsilane present a clear case for the power of spectroscopic methods in structural elucidation. The location of the double bond and the spatial arrangement of the substituents give rise to unique chemical environments for the protons and carbon atoms, resulting in characteristic shifts in NMR spectra. Similarly, the vibrational modes of the molecules and their fragmentation patterns under mass spectrometry provide complementary data for definitive identification.

Butenyltrimethylsilane Isomers

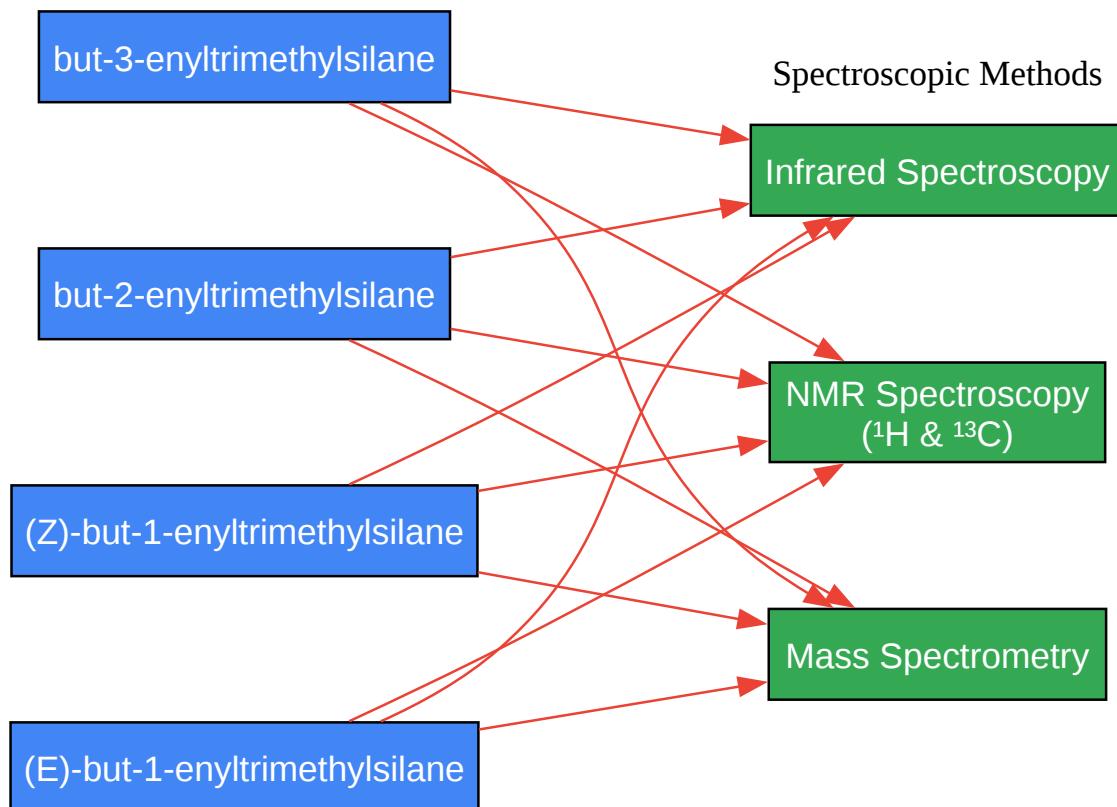
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Figure 1: Relationship between butenyltrimethylsilane isomers and spectroscopic analysis methods.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data Summary

Isomer	Proton	Chemical Shift (δ , ppm)
(E)-but-1-enyltrimethylsilane	=CH-Si	~5.5-6.0
=CH-Et	~6.0-6.5	
-CH ₂ -	~2.0-2.2	
-CH ₃	~0.9-1.1	
Si(CH ₃) ₃	~0.0-0.1	
(Z)-but-1-enyltrimethylsilane	=CH-Si	~5.4-5.9
=CH-Et	~5.9-6.4	
-CH ₂ -	~2.1-2.3	
-CH ₃	~0.9-1.1	
Si(CH ₃) ₃	~0.0-0.1	
but-2-enyltrimethylsilane	=CH-	~5.2-5.5
-CH ₂ -Si	~1.4-1.6	
=CH-CH ₃	~1.6-1.8	
Si(CH ₃) ₃	~0.0-0.1	
but-3-enyltrimethylsilane	-CH=CH ₂	~5.6-5.9
=CH ₂	~4.7-5.0	
-CH ₂ -Si	~1.4-1.6	
Si(CH ₃) ₃	~-0.1-0.0	

¹³C NMR Data Summary

Isomer	Carbon	Chemical Shift (δ , ppm)
(E)-but-1-enyltrimethylsilane	=CH-Si	~128-132
=CH-Et	~145-150	
-CH ₂ -	~25-30	
-CH ₃	~13-16	
Si(CH ₃) ₃	~-1 to -3	
(Z)-but-1-enyltrimethylsilane	=CH-Si	~127-131
=CH-Et	~144-149	
-CH ₂ -	~26-31	
-CH ₃	~13-16	
Si(CH ₃) ₃	~-1 to -3	
but-2-enyltrimethylsilane	=CH-	~123-128
-CH ₂ -Si	~20-25	
=CH-CH ₃	~17-20	
Si(CH ₃) ₃	~-1 to -3	
but-3-enyltrimethylsilane	-CH=	~134-138
=CH ₂	~112-116	
-CH ₂ -Si	~23-28	
Si(CH ₃) ₃	~-2 to -4	

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The position, intensity, and shape of absorption bands in an IR spectrum are characteristic of specific functional groups and the overall molecular structure.

Key IR Absorption Bands

Isomer	Functional Group	Wavenumber (cm ⁻¹)
(E)-but-1-enyltrimethylsilane	C=C Stretch	~1615-1625
=C-H Bend (trans)	~980-990	
Si-C Stretch	~840-860, ~1250	
(Z)-but-1-enyltrimethylsilane	C=C Stretch	~1610-1620
=C-H Bend (cis)	~690-710	
Si-C Stretch	~840-860, ~1250	
but-2-enyltrimethylsilane	C=C Stretch	~1640-1650
=C-H Bend	~960-970	
Si-C Stretch	~840-860, ~1250	
but-3-enyltrimethylsilane	C=C Stretch	~1630-1640[1]
=C-H Bend	~905-915, ~990-1000	
Si-C Stretch	~840-860, ~1250[2]	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. The molecular ion peak (M⁺) for all butenyltrimethylsilane isomers is expected at m/z 114.

Major Fragmentation Patterns

Isomer	Key Fragments (m/z)	Interpretation
All Isomers	99	$[M - CH_3]^+$
73	$[Si(CH_3)_3]^+$	
but-1-enyl & but-2-enyl	85	$[M - C_2H_5]^+$
but-3-enyltrimethylsilane	73 (base peak)	$[Si(CH_3)_3]^+$ - often the most abundant fragment
41	$[C_3H_5]^+$ (allyl cation)	

Experimental Protocols

NMR Spectroscopy

A sample of the butenyltrimethylsilane isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL) in a standard 5 mm NMR tube.^[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both 1H and ^{13}C NMR).^[3] 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). For ^{13}C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples such as the butenyltrimethylsilane isomers, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and placed in a liquid sample cell. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the definitive identification and differentiation of butenyltrimethylsilane isomers. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently assign the correct structure to their compound of interest. This guide serves as a foundational reference for the spectroscopic characterization of these important organosilicon compounds.

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